molecular formula C25H26O5 B1252962 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

Cat. No.: B1252962
M. Wt: 406.5 g/mol
InChI Key: PDTJZCUQXSFLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b’]dipyran-4-one is a prenylated chalcone of the flavonoid class. This compound is known for its wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-reverse transcriptase, antitubercular, and antioxidant properties . It was first isolated from Psoralea corylifolia in 1968 .

Scientific Research Applications

2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b’]dipyran-4-one has a wide range of scientific research applications :

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.

    Medicine: Investigated for its anticancer, antibacterial, antifungal, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b’]dipyran-4-one typically involves the use of Suzuki–Miyaura coupling reactions . This process is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the formation of carbon–carbon bonds . The general method involves the use of organoboron reagents, which are prepared through hydroboration of alkenes or alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b’]dipyran-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b’]dipyran-4-one involves its interaction with various molecular targets and pathways . It is known to inhibit the activity of certain enzymes, such as reverse transcriptase, and to interfere with the replication of bacterial and fungal cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)22(28)21-19(27)13-20(29-24(18)21)15-6-8-16(26)9-7-15/h5-9,11-12,20,26,28H,10,13H2,1-4H3

InChI Key

PDTJZCUQXSFLDW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C

Synonyms

lupinifolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
Reactant of Route 2
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
Reactant of Route 3
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
Reactant of Route 4
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
Reactant of Route 5
Reactant of Route 5
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one
Reactant of Route 6
Reactant of Route 6
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

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